tert-butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate
Description
tert-Butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate is a chiral carbamate derivative featuring a linear 4-oxobutyl backbone with dual amino functionalities (3-amino and 4-(benzylamino)) and a tert-butoxycarbonyl (Boc) protecting group. The (S)-configuration at the chiral center is critical for its stereochemical interactions in synthetic or biological contexts. This compound is structurally designed to serve as an intermediate in peptide synthesis, particularly for introducing protected amino acid motifs or facilitating cyclization reactions . Its benzylamino and Boc groups enhance solubility in organic solvents while enabling selective deprotection strategies.
Properties
Molecular Formula |
C16H25N3O3 |
|---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-3-amino-4-(benzylamino)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)22-15(21)18-10-9-13(17)14(20)19-11-12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 |
InChI Key |
PAXTYUSWOAVZKH-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)NCC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)NCC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Protocol
The mixed anhydride method, adapted from lacosamide intermediate synthesis, involves activating N-Boc-protected amino acids for benzylamine coupling. For the target compound, N-Boc-L-serine serves as the chiral starting material. The β-hydroxyl group is oxidized to a ketone, followed by condensation with benzylamine to form the 4-oxo-4-(benzylamino) moiety.
Procedure :
- Oxidation : N-Boc-L-serine is treated with Dess-Martin periodinane in dichloromethane to yield N-Boc-3-oxoalanine.
- Mixed Anhydride Formation : The ketone intermediate reacts with isobutyl chlorocarbonate and N-methylmorpholine (NMM) in anhydrous ethyl acetate at −10°C.
- Benzylamine Coupling : The anhydride intermediate is condensed with benzylamine (1.2 equiv) at 0–5°C, followed by warming to 15°C for 3 hours.
- Workup : The crude product is purified via hexane/ethyl acetate crystallization (8:1), achieving yields of 90–93%.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 90.2–93.1% |
| Purity (HPLC) | >98% |
| Optical Purity (er) | 97:3 (S:R) |
Enantioselective Phase-Transfer Catalysis
Asymmetric Alkylation
To install the S-configuration, phase-transfer catalysis (PTC) with chiral catalysts enables enantioselective alkylation. This method, inspired by suvorexant synthesis, employs tetrabutylammonium bromide and potassium hydroxide under biphasic conditions.
Procedure :
- Substrate Preparation : tert-Butyl (3-amino-4-oxobutyl)carbamate is dissolved in ethyl acetate with methyl sulfate (1.5 equiv).
- Catalytic Cycle : Tetrabutylammonium bromide (0.1 equiv) and 50% KOH are added at −10°C, followed by stirring at 15°C for 12 hours.
- Isolation : The product is extracted, washed with brine, and crystallized from hexane (yield: 92–97%).
Advantages :
EDC/HOBt-Mediated Amide Coupling
Fragment Condensation
Adapted from dipeptide synthesis, this method couples preformed fragments using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Procedure :
- Fragment Synthesis :
- Fragment A : N-Boc-L-aspartic acid β-benzylamide is prepared via EDC/HOBt coupling of N-Boc-L-aspartic acid with benzylamine in DMF.
- Fragment B : tert-Butyl carbamate is introduced via Boc protection of the α-amino group.
- Coupling : Fragments A and B are coupled using EDC/HOBt in dichloromethane (yield: 85–90%).
Analytical Validation :
- 1H NMR (400 MHz, DMSO-d6): δ 1.38 (s, 9H, Boc), 4.31 (m, 2H, CH2), 7.31–7.20 (m, 5H, Ph).
- MS (ESI+) : m/z 295.2 [M+H]+.
Reductive Amination for Stereocontrol
Ketone to Amine Conversion
The 3-amino group is introduced via reductive amination of a ketone precursor, ensuring retention of the S-configuration.
Procedure :
- Ketone Intermediate : tert-Butyl (3-oxo-4-(benzylamino)-4-oxobutyl)carbamate is synthesized via mixed anhydride coupling.
- Reductive Amination : Sodium cyanoborohydride and ammonium acetate in methanol reduce the ketone to the amine at pH 6–7 (yield: 80–85%).
Critical Parameters :
- Temperature : 0–5°C prevents racemization.
- Catalyst : Rhodium(II) acetate enhances enantioselectivity (er > 95:5).
Comparative Analysis of Methods
Chemical Reactions Analysis
Reductive Amination
A common method for carbamate synthesis involves reductive amination of aldehydes with amines. For example, tert-butyl benzyl(4-oxobutyl)carbamate derivatives are synthesized via:
-
Aldehyde-amine condensation : Benzaldehyde derivatives react with 4-amino-1-butanol in methanol.
-
Reduction : NaBH₄ reduces the imine intermediate to form the carbamate precursor .
-
Oxidation : Subsequent oxidation with MnO₂ or other agents converts hydroxyl groups to carbonyls (e.g., 4-oxobutyl moieties) .
| Reagent | Role | Conditions |
|---|---|---|
| NaBH₄ | Reduces imine | Stirred overnight |
| MnO₂ | Oxidizes alcohol | DCM, room temperature |
Curtius Rearrangement
This method generates carbamates from acyl azides:
-
Acyl azide formation : Reaction of carboxylic acids with di-tert-butyl dicarbonate and sodium azide.
-
Rearrangement : Thermally decomposed acyl azides form isocyanates, which react with amines to yield carbamates .
-
Trapping : Isocyanates are stabilized by tetrabutylammonium bromide and zinc triflate .
| Substrate | Key Reagent | Yield |
|---|---|---|
| Aliphatic acids | Na azide | High |
| Aromatic acids | High-temperature conditions | Moderate |
Nucleophilic Substitution and Alkylation
Carbamates often undergo alkylation via:
-
Intermediate carbamate anion : Formed by deprotonation with bases (e.g., Cs₂CO₃).
-
Alkylation : Reaction with alkyl halides or sulfonates (e.g., 3-oxobutyl methanesulfonate) .
Catalytic Cyclization
Cobalt-based catalysts (e.g., [Co(TPP)]) enable cyclization of carbamate precursors. For example:
-
Substrate activation : Oxobutyl carbamates undergo oxidative C–H activation.
-
Cycloaddition : Forms piperidine derivatives via C–N bond formation .
Analytical Techniques
-
NMR spectroscopy : Used to confirm rotameric mixtures and structural integrity .
-
HRMS : Verifies molecular formulas (e.g., C14H21NO4: 267.1471) .
-
Chiral GC : Assesses enantiomeric purity (e.g., CP-ChiraSil-Dex CB column) .
Stability Considerations
-
Protecting groups : tert-Butyl carbamates are stable under basic conditions but undergo hydrolysis under acidic or enzymatic conditions .
-
Purification : Flash chromatography with gradients (e.g., hexanes/ethyl acetate) ensures isolation .
Pharmaceutical Relevance
Carbamates like suvorexant (a hypnotic agent) are synthesized via similar routes:
Scientific Research Applications
tert-Butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate involves its ability to act as a protecting group for amino acids and peptides. The tert-butyl carbamate group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is crucial for the formation of specific peptide bonds .
Comparison with Similar Compounds
Linear Carbamate Derivatives
- tert-Butyl (S)-(1-(benzylamino)-4-methyl-1-oxopentan-2-yl)carbamate (2k) Structure: Features a branched 4-methylpentanoyl chain instead of the linear 4-oxobutyl group. Physical Properties: Melting point = 76.5–77.3 °C; [α]D20 = +8° (CH2Cl2).
- tert-Butyl 4-[(3-fluorophenyl)amino]-4-oxobutylcarbamate Structure: Substitutes benzylamino with a 3-fluorophenyl group. Physicochemical Data: Molecular weight = 296.34 g/mol; retains Boc protection. Significance: Fluorine incorporation improves metabolic stability and binding affinity in drug candidates .
Cyclic and Bicyclic Derivatives
- tert-Butyl (1S,8S)-6-Benzyl-8-(3-bromophenyl)-7-oxo-2,6-diazabicyclo[6.1.0]nonane-2-carboxylate Structure: Bicyclic diazabicyclo framework formed via cyclopropane fusion. Synthesis: Generated from cyclopropene-carboxylic acid and Boc-protected benzylamino precursors. Key Feature: Rigid bicyclic structure enhances conformational restraint, useful in protease inhibitor design .
- tert-Butyl ((3S,4S)-3-(benzylamino)-2-oxotetrahydro-2H-pyran-4-yl)carbamate (5) Structure: Pyran ring with 2-oxo and benzylamino substituents. Synthesis: Cyclization of linear precursors under reflux conditions. Application: Serves as a glycosidase inhibitor precursor due to its pyranose mimicry .
Comparative Analysis of Physicochemical Properties
Key Observations :
- Branched derivatives (e.g., 2k) exhibit lower melting points compared to linear analogues, likely due to reduced crystallinity.
- Fluorinated derivatives (e.g., ) have lower molecular weights, enhancing bioavailability.
Biological Activity
Tert-butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate, identified by its CAS number 456527-46-1, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₆H₂₅N₃O₃
- Molecular Weight : 307.39 g/mol
- Structure : The compound contains a tert-butyl group, an amino group, and a carbamate functional group, which are significant for its biological interactions.
The biological activity of this compound primarily revolves around its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as β-secretase and acetylcholinesterase, which are crucial in the pathology of neurodegenerative diseases like Alzheimer's disease. This inhibition can lead to reduced amyloid beta aggregation, a hallmark of Alzheimer's pathology .
Therapeutic Applications
- Neuroprotection : The compound has been studied for its potential neuroprotective effects. In vitro studies have demonstrated that it can enhance cell viability in astrocytes exposed to toxic amyloid beta peptides .
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by modulating pro-inflammatory cytokine production, which is relevant in conditions like Alzheimer's disease where inflammation plays a significant role .
Study 1: Neuroprotective Effects
A study investigated the protective effects of this compound on astrocytes subjected to amyloid beta-induced toxicity. The results indicated:
- Cell Viability : The compound improved cell viability from 43.78% (control with Aβ) to 62.98% when treated with the compound alongside Aβ.
- Cytokine Modulation : Treatment with the compound resulted in decreased levels of TNF-α and IL-6, suggesting anti-inflammatory properties .
Study 2: Enzyme Inhibition
Another study focused on the inhibition of β-secretase and acetylcholinesterase:
- IC50 Values : The compound exhibited an IC50 value of 15.4 nM for β-secretase, indicating potent inhibitory activity.
- Aβ Aggregation : At a concentration of 100 μM, it showed an 85% inhibition of Aβ aggregation .
Comparative Analysis with Related Compounds
| Compound Name | IC50 (β-secretase) | Aβ Aggregation Inhibition | Cell Viability Improvement |
|---|---|---|---|
| This compound | 15.4 nM | 85% at 100 μM | Significant |
| M4 Compound | 15.4 nM | 85% at 100 μM | Moderate |
Q & A
Q. What strategies enable selective functionalization of the benzylamino group in tert-butyl carbamates?
- Methodology :
- Reductive Amination : React with aldehydes (e.g., 4-fluorobenzaldehyde) and NaBH₃CN to form secondary amines .
- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling of benzylamino-boronic esters with aryl halides .
- Case Study : tert-Butyl (S)-(2-(benzylamino)-3-methylbutyl)carbamate was alkylated with 1-(4-fluorophenyl)cyclopropene carboxylic acid to form bicyclic diazepanones with 85% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
